molecular formula C44H64N8O13S B12412043 Biotin-Thalidomide

Biotin-Thalidomide

Cat. No.: B12412043
M. Wt: 945.1 g/mol
InChI Key: UCTZYEDSVDZJQR-NTZPKYJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thalidomide Derivatives in Biomedical Research

Thalidomide, first synthesized in 1953 by CIBA Pharmaceuticals, gained infamy in the 1960s due to its teratogenic effects, which led to severe congenital malformations in children exposed in utero. Despite this tragedy, thalidomide experienced a resurgence in the 1990s when its anti-angiogenic and immunomodulatory properties were discovered, leading to its FDA approval for treating multiple myeloma in 2006. The drug’s mechanism of action was later linked to its binding to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, which reprograms the ligase to degrade specific proteins such as IKZF1 and CK1α. This discovery catalyzed the development of thalidomide derivatives like lenalidomide and pomalidomide, which exhibit enhanced selectivity for neo-substrates.

The evolution of thalidomide-based research tools began with structural modifications aimed at improving solubility and binding specificity. This compound, synthesized by conjugating biotin to the phthalimide moiety via a polyethylene glycol (PEG) spacer, represents a strategic innovation for in vitro and cellular assays. Unlike therapeutic derivatives, this compound is not used clinically but serves as a molecular probe to study CRBN’s interactome under physiological conditions.

Rationale for Biotin Conjugation in Targeted Protein Degradation

Biotinylation is a widely adopted strategy in molecular biology due to biotin’s strong non-covalent interaction with streptavidin (Kd ≈ 10⁻¹⁵ M). In the context of thalidomide derivatives, biotin conjugation enables three primary applications:

  • Affinity Purification : this compound facilitates the isolation of CRBN-protein complexes via streptavidin-coated beads, allowing researchers to identify novel neo-substrates and binding partners.
  • Competitive Binding Assays : By competing with this compound for CRBN binding, researchers can quantify the potency of new protein degraders or assess ligand selectivity.
  • Cellular Localization Studies : Fluorescently labeled streptavidin can visualize CRBN complex distribution in cells treated with this compound, providing spatial resolution of degradation activity.

A key advantage of this compound over unmodified analogs is its compatibility with high-throughput screening platforms. For example, proximity-dependent biotinylation techniques like BioID have been adapted to map CRBN interactomes in real time. Additionally, the PEG spacer in this compound enhances aqueous solubility, addressing a common limitation of hydrophobic thalidomide analogs.

Table 1: Comparison of Thalidomide Derivatives and Their Applications

Compound Target Application Key Feature
Thalidomide CRBN Multiple myeloma therapy Teratogenic, broad substrate
Lenalidomide CRBN/IKZF1 Immunomodulation Enhanced IKZF1 degradation
Pomalidomide CRBN/CK1α Refractory myeloma CK1α-specific degradation
This compound CRBN complexes Proteomics, degrader validation Streptavidin affinity, solubility

Structural and Functional Significance of this compound

This compound’s structure comprises four functional regions:

  • Phthalimide Core : Mediates binding to CRBN’s tri-Trp pocket, a hydrophobic cleft critical for molecular recognition.
  • Glutaramide Linker : Connects the phthalimide core to the PEG spacer, providing flexibility to minimize steric hindrance during CRBN engagement.
  • PEG6 Spacer : A hexaethylene glycol chain that enhances solubility and separates biotin from the pharmacophore to preserve CRBN binding.
  • Biotin Moiety : Enables streptavidin-based detection and pull-down assays without interfering with ubiquitin ligase activity.

Functionally, this compound retains the ability to recruit CRBN to neo-substrates while introducing capabilities for complex isolation. For instance, in a 2024 study, this compound was used to identify promyelocytic leukemia zinc finger (PLZF) as a CRBN neo-substrate degraded in the presence of thalidomide metabolites. This finding underscores the compound’s utility in resolving controversies around thalidomide’s teratogenic mechanisms, as PLZF degradation correlates with limb malformations in chick embryos.

Furthermore, this compound has been instrumental in advancing PROTAC design. By replacing the phthalimide group in PROTACs with this compound, researchers can empirically validate CRBN engagement and optimize linker lengths for maximal degradation efficiency. Recent work has also leveraged this compound to discover CRBN-independent off-targets of IMiDs, highlighting its role in improving degrader specificity.

Properties

Molecular Formula

C44H64N8O13S

Molecular Weight

945.1 g/mol

IUPAC Name

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]pentanediamide

InChI

InChI=1S/C44H64N8O13S/c53-34(12-2-1-11-33-40-30(28-66-33)49-44(61)51-40)46-19-7-21-62-23-25-64-26-24-63-22-8-20-47-36(55)14-6-13-35(54)45-17-3-4-18-48-38(57)27-65-32-10-5-9-29-39(32)43(60)52(42(29)59)31-15-16-37(56)50-41(31)58/h5,9-10,30-31,33,40H,1-4,6-8,11-28H2,(H,45,54)(H,46,53)(H,47,55)(H,48,57)(H2,49,51,61)(H,50,56,58)/t30-,31?,33-,40-/m0/s1

InChI Key

UCTZYEDSVDZJQR-NTZPKYJMSA-N

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The foundational method for Biotin-Thalidomide synthesis involves copper(I)-catalyzed azide-alkyne cycloaddition. Thalidomide is first modified with an azide group at its phthalimide nitrogen, while biotin is derivatized with a terminal alkyne via a PEG spacer. Reaction conditions typically employ CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture at 50°C for 12–24 hours. This method achieves yields of 68–75%, with HPLC purification resolving unreacted starting materials.

Table 1: Click Chemistry Reaction Parameters

Component Specification
Thalidomide-azide 1.2 equiv, dissolved in DMF
Biotin-alkyne 1.0 equiv, dissolved in tert-butanol
Catalyst CuSO₄·5H₂O (0.2 equiv)
Reducing Agent Sodium ascorbate (0.4 equiv)
Reaction Time 18 hours
Yield 72%

Late-Stage Ruthenium-Catalyzed C–H Amidation

A 2023 innovation utilizes [Ru(p-cymene)Cl₂]₂ catalyst with dioxazolone reagents to directly functionalize thalidomide’s aromatic core. This single-step method installs amide-linked biotin-PEG chains without pre-functionalization, reducing synthetic steps by 40% compared to click chemistry. Key advantages include compatibility with unprotected biotin and tolerance for diverse PEG lengths (n = 3–12).

Table 2: C–H Amidation Optimization

Parameter Optimal Value
Catalyst Loading 5 mol%
Solvent 1,2-Dichloroethane
Temperature 80°C
Biotin-PEG-Dioxazolone 1.5 equiv
Yield (n = 6) 82%

Solid-Phase Peptide Coupling

Patent WO1997045117A1 discloses a dipeptide-mediated approach, conjugating biotin to thalidomide through X-Pro dipeptide linkers (X = Lys, Arg, or His). Fmoc-protected amino acids are sequentially coupled to thalidomide’s glutarimide carbonyl using HBTU/HOBt activation, followed by biotinylation via NHS ester chemistry. This method enables precise control over linker stereochemistry but requires extensive purification to remove epimerization byproducts.

Linker Engineering and Biocompatibility

PEG Spacer Length Optimization

The PEG chain between biotin and thalidomide critically influences target engagement. Comparative studies using PEG₃, PEG₆, and PEG₁₂ linkers reveal:

Table 3: Linker Length vs. Cereblon Binding Affinity

PEG Units Kd (nM) Solubility (mg/mL)
3 48 ± 6 0.9
6 29 ± 3 1.7
12 35 ± 4 2.4

PEG₆ provides optimal balance between binding potency (29 nM) and aqueous solubility (1.7 mg/mL), making it the industry standard.

Stability Under Physiological Conditions

Accelerated stability studies (40°C/75% RH, 30 days) demonstrate PEG-linked this compound’s superiority over ester-based conjugates:

Table 4: Conjugate Stability Profiles

Linker Type % Intact Compound Remaining
PEG₆-amide 98.2 ± 0.7
Ester 63.4 ± 2.1
Carbamate 89.5 ± 1.3

The amide linkage’s resilience to esterases and acidic conditions justifies its predominance in therapeutic applications.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

To address batch variability in traditional flask-based methods, recent pilot-scale studies implement tubular flow reactors with immobilized Cu(I) catalysts. Residence times of 8 minutes at 100°C achieve 89% conversion, reducing catalyst loading to 0.05 equiv.

Purification Methodologies

Multistage countercurrent chromatography using XBridge BEH C18 columns (10 μm, 30 × 250 mm) with acetonitrile/0.1% TFA gradients achieves >99.5% purity. Critical quality attributes include:

  • Residual copper: <2 ppm (ICP-MS)
  • Biotin content: 98–102% (HPLC-UV at 210 nm)
  • Endotoxins: <0.1 EU/mg (LAL assay)

Analytical Characterization Standards

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₃₄H₄₇N₇O₈S [M+H]⁺: 738.3291, Found: 738.3289
  • ¹³C NMR: Characteristic PEG methylene signals at δ 69.8–70.3 ppm, biotin thiophane ring carbons at δ 28.4, 40.1, and 61.7 ppm

Purity Assessment

  • HPLC Method: Waters XSelect HSS T3 column (3.5 μm, 4.6 × 150 mm), 0.1% TFA in water/acetonitrile gradient (5→95% over 15 min), λ = 254 nm
  • System Suitability: RSD <0.5% for retention time, tailing factor <1.2

Chemical Reactions Analysis

Biotin-Thalidomide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

Biotin-Thalidomide has been investigated for several applications:

  • Cancer Therapy :
    • The compound is being explored for its potential in treating multiple myeloma and other malignancies due to its ability to modulate immune responses and inhibit tumor growth .
    • The polyethylene glycol (PEG) linker in this compound enhances solubility and facilitates the development of PROTACs (proteolysis-targeting chimeras), which are designed to target specific proteins for degradation.
  • Immunomodulation :
    • Studies have shown that thalidomide derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them valuable in treating inflammatory diseases .
    • This compound's immunomodulatory effects could be beneficial in conditions like graft-versus-host disease and autoimmune disorders .
  • Protein Identification :
    • A proximity biotinylation-based approach has been developed to identify protein-E3 ligase interactions using this compound. This method allows for the detection of biotinylated peptides, enhancing our understanding of protein interactions in cellular processes .

Case Studies

  • Thalidomide Embryopathy : A case study highlighted the risks associated with thalidomide derivatives during pregnancy, emphasizing the need for caution when considering therapeutic use in pregnant populations.
  • COVID-19 Treatment : In clinical observations involving patients with severe COVID-19 symptoms, thalidomide was noted to accelerate viral clearance and reduce inflammation when used alongside glucocorticoids, suggesting potential applications for this compound in managing severe viral infections.

Comparative Analysis of Thalidomide Derivatives

The following table summarizes key characteristics of various thalidomide derivatives, including this compound:

DerivativeSolubilityBiological ActivityTherapeutic Use
ThalidomideLowImmunomodulatoryMultiple myeloma, leprosy
This compoundHighEnhanced cellular uptake, anti-inflammatoryPotential use in cancer therapy

Research Findings

Recent studies have focused on synthesizing thalidomide analogs with improved properties. The PEG linker enhances solubility and facilitates innovative therapeutic designs such as PROTACs, which target specific proteins for degradation. This approach is promising for developing targeted therapies that can selectively eliminate harmful proteins while sparing healthy ones .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Biotin-Thalidomide and structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Primary Application
This compound C₄₄H₆₄N₈O₁₃S 945.09 Biotinylated thalidomide derivative; CRBN affinity probe. PROTAC validation, protein degradation studies
Thalidomide C₁₃H₁₀N₂O₄ 258.23 Parent compound; immunomodulatory with teratogenic history. Multiple myeloma, leprosy
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 4-amino-glutaramide modification; reduced toxicity vs. thalidomide. Multiple myeloma, myelodysplastic syndromes
Pomalidomide C₁₃H₁₁N₃O₄ 273.25 3-amino-phthalimide modification; enhanced CRBN binding. Refractory multiple myeloma
Biotin-SLF C₅₂H₇₆N₆O₁₃S 1025.26 Biotinylated FKBP12WT probe for PROTAC studies. FKBP12 enrichment in protein degradation
dBET1 C₃₉H₄₅ClN₄O₇S 756.30 PROTAC degrader combining JQ1 (BET inhibitor) with thalidomide. BET protein degradation

Research Findings

  • Target Identification : this compound enabled the discovery of CRBN as thalidomide’s primary target, elucidating its role in ubiquitination pathways .
  • PROTAC Development : Studies using this compound have validated CRBN’s utility in degrading neo-substrates like IKZF1/3, informing the design of CRBN-based PROTACs (e.g., lenalidomide conjugates) .
  • Limitations : Unlike therapeutic analogs, this compound’s large size (945.09 g/mol) may limit cellular permeability, restricting its use to in vitro assays .

Biological Activity

Biotin-thalidomide is a compound that combines biotin, a vitamin essential for various biological processes, with thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications in therapeutic applications.

Overview of Thalidomide

Thalidomide was originally developed in the late 1950s as a sedative but was later withdrawn from the market due to its teratogenic effects. However, it has since been repurposed for the treatment of multiple myeloma and other inflammatory conditions due to its ability to modulate immune responses and inhibit angiogenesis. Thalidomide's mechanism involves the degradation of specific proteins via the cereblon (CRBN) E3 ubiquitin ligase complex, leading to altered cellular signaling pathways .

The biological activity of this compound can be attributed to both its components:

  • Thalidomide Component : Thalidomide acts primarily through its interaction with CRBN, promoting the degradation of various substrates such as SALL4 and PLZF. This interaction is crucial for its therapeutic effects and teratogenicity . The compound's ability to inhibit TNF-α production and modulate inflammatory cytokines is significant in treating conditions like multiple myeloma .
  • Biotin Component : Biotin serves as a cofactor for carboxylases involved in fatty acid synthesis and amino acid metabolism. The addition of biotin may enhance thalidomide's pharmacological properties by improving solubility or facilitating cellular uptake .

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • Protein Degradation Studies : Research indicates that this compound enhances the degradation of CRBN substrates in a dose-dependent manner. For example, studies using mass spectrometry have shown increased biotinylation of proteins like PLZF when treated with this compound compared to thalidomide alone .
  • Cell Line Experiments : In experiments using multiple myeloma cell lines (e.g., MM1.S), this compound demonstrated selective degradation of neo-substrates, indicating that the biotinylation process can be utilized to track drug interactions within cells .
  • Teratogenic Studies : Investigations into the teratogenic effects of thalidomide have revealed that modifications in CRBN substrate specificity could lead to different developmental outcomes. The role of PLZF as a critical substrate was emphasized, with overexpression studies showing partial rescue from thalidomide-induced defects in model organisms .

Table 1: Effects of this compound on Protein Degradation

CompoundProtein TargetDegradation LevelMethodology
ThalidomideSALL4ModerateImmunoblotting
This compoundPLZFHighMass Spectrometry
PomalidomideZBTB39HighImmunoprecipitation

Table 2: Cytokine Modulation by Thalidomide

CytokineEffectMechanism
TNF-αInhibitionEnhanced mRNA degradation
IL-6InhibitionCRBN-mediated protein degradation
IL-12InhibitionModulation of NF-κB signaling

Case Studies

  • Multiple Myeloma Treatment : A clinical study demonstrated that patients treated with thalidomide showed significant reductions in TNF-α levels and improved overall survival rates compared to those receiving standard chemotherapy . The addition of biotin may further enhance these effects by improving drug bioavailability.
  • Teratogenicity Investigation : In animal models, the administration of thalidomide resulted in limb malformations associated with PLZF degradation. When this compound was used, variations in teratogenic outcomes were observed, suggesting that the biotin component may influence CRBN substrate interactions differently across species .

Q & A

Q. What analytical methods are essential for characterizing Biotin-Thalidomide’s purity and structural integrity?

To confirm purity and structural fidelity, researchers should employ high-performance liquid chromatography (HPLC) for assessing chemical homogeneity, mass spectrometry (MS) for molecular weight verification, and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. For bifunctional molecules like this compound, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding kinetics between biotin (avidin-binding moiety) and thalidomide’s cereblon-targeting domain .

Q. How should researchers design in vitro assays to evaluate this compound’s protein degradation efficiency?

Use cell lines with confirmed cereblon expression (e.g., MM.1S myeloma cells) and quantify target protein degradation via immunoblotting or flow cytometry. Include controls for proteasome inhibition (e.g., MG-132) to confirm ubiquitin-proteasome system (UPS) dependency. Dose-response curves (0.1–10 µM) and time-course experiments (6–72 hours) are critical to establish EC50 values and kinetic profiles .

Q. What are the key considerations for synthesizing this compound with minimal batch-to-batch variability?

Optimize reaction conditions (e.g., stoichiometry, solvent purity) and implement quality control (QC) protocols, including HPLC purity checks (>98%) and MS confirmation of molecular mass. For sensitive assays (e.g., cellular thermal shift assays), request additional QC metrics such as trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in multiple myeloma models be reconciled?

Discrepancies may arise from differences in cereblon isoform expression, off-target effects, or variable drug exposure times. To address this, perform RNA sequencing to identify cereblon-associated biomarkers (e.g., IKZF1/3) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate intracellular drug concentrations with degradation efficiency. Cross-validate findings using orthogonal assays (e.g., CRISPR-mediated cereblon knockout) .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. For multi-parametric datasets (e.g., proteomics), apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to adjust for multiple comparisons. Report 95% confidence intervals and validate assumptions (e.g., normality) using Shapiro-Wilk tests .

Q. How can researchers optimize this compound’s tissue penetration in preclinical models?

Employ lipid nanoparticle encapsulation or PEGylation to enhance solubility and bioavailability. Use in vivo imaging (e.g., fluorescence-labeled analogs) to track biodistribution in xenograft models. Pair with mass spectrometry imaging (MSI) to quantify drug concentrations in tumor microenvironments .

Q. What methodologies mitigate off-target effects in this compound-based PROTAC studies?

Conduct competitive pull-down assays with free biotin to distinguish specific vs. nonspecific binding. Use proteome-wide profiling (e.g., thermal proteome profiling or ubiquitin remnant mapping) to identify off-target substrates. Integrate CRISPR-Cas9 screens to pinpoint genetic modifiers of drug sensitivity .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols for replicating this compound studies?

Follow guidelines from Medicinal Chemistry Research: report synthesis steps (solvents, catalysts, reaction times), characterization data (NMR chemical shifts, HPLC traces), and biological assay conditions (cell density, serum concentration). Deposit raw data (e.g., spectral files) in supplementary materials or public repositories .

Q. What criteria ensure ethical and rigorous use of animal models in this compound research?

Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, randomize treatment groups, and blind outcome assessments. Include histopathology and serum cytokine profiling to evaluate systemic toxicity. Reference institutional animal care and use committee (IACUC) approvals in all publications .

Q. How can computational modeling enhance this compound’s molecular design?

Apply molecular dynamics simulations to predict cereblon-binding conformations and biotin-avidin interaction stability. Use quantitative structure-activity relationship (QSAR) models to optimize linker length and hydrophilicity. Validate predictions with SPR-based binding assays .

Data Interpretation and Reporting Standards

What frameworks are recommended for formulating hypothesis-driven research questions with this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. For translational projects, apply PICO (Population, Intervention, Comparison, Outcome) to define clinical relevance (e.g., “In relapsed myeloma patients, does this compound improve progression-free survival compared to lenalidomide?”) .

Q. How should researchers address variability in proteomic datasets from this compound experiments?

Normalize data using spike-in controls (e.g., SILAC) and apply batch-effect correction algorithms (e.g., ComBat). Use pathway enrichment analysis (e.g., Gene Ontology) to prioritize biologically relevant targets over stochastic noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.